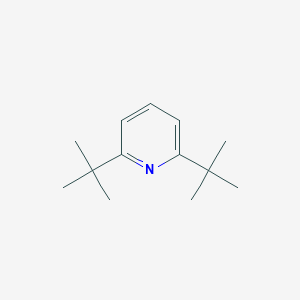

2,6-Di-tert-butylpyridine

Descripción

Propiedades

IUPAC Name |

2,6-ditert-butylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21N/c1-12(2,3)10-8-7-9-11(14-10)13(4,5)6/h7-9H,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWKQJZCTQGMHKD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=NC(=CC=C1)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80207217 | |

| Record name | 2,6-Di-tert-butylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80207217 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid; [Merck Index] Clear, dark brown liquid; [Aldrich MSDS] | |

| Record name | 2,6-Di-tert-butylpyridine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/9960 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

0.03 [mmHg] | |

| Record name | 2,6-Di-tert-butylpyridine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/9960 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

585-48-8 | |

| Record name | 2,6-Di-tert-butylpyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=585-48-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,6-Di-tert-butylpyridine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000585488 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,6-Di-tert-butylpyridine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=175805 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,6-Di-tert-butylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80207217 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,6-di-tert-butylpyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.690 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,6-DI-TERT-BUTYLPYRIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OI9LF0H4MM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Steric Shield: Unraveling the Solvent-Dependent Acidity of 2,6-Di-tert-butylpyridine

A comprehensive analysis for researchers, scientists, and drug development professionals on the pivotal role of the pKa of 2,6-di-tert-butylpyridine, a sterically hindered, non-nucleophilic base, across various solvent systems. This guide delves into the quantitative pKa data, detailed experimental methodologies for its determination, and its critical function in significant organic reactions.

The unique steric environment of this compound (DTBP), a cornerstone reagent in organic synthesis, profoundly influences its basicity, a property quantified by its acid dissociation constant (pKa). This technical guide provides an in-depth exploration of the pKa of DTBP in different solvents, offering a valuable resource for professionals in research and drug development who leverage this compound's distinctive reactivity. The bulky tert-butyl groups flanking the nitrogen atom create a significant steric shield, which, while allowing for the capture of a small proton, effectively prevents nucleophilic attack on larger electrophiles. This characteristic makes DTBP an indispensable tool as a non-nucleophilic base and proton scavenger.

Quantitative Analysis of pKa Values

The basicity of this compound is markedly suppressed in solution compared to the gas phase due to steric hindrance that impedes the solvation of its conjugate acid. This effect is reflected in its pKa values, which vary significantly with the solvent's properties. The following table summarizes the experimentally determined pKa values of this compound and a related compound in different solvent systems.

| Compound | Solvent | pKa Value | Reference |

| This compound | Dimethyl Sulfoxide (DMSO) | 0.81 | [1] |

| This compound | 50% Aqueous Ethanol | 3.58 | [2][3][4] |

| 2,6-Di-tert-butyl-4-methylpyridine | 50% Ethanol-Water | 4.41 | [5] |

Experimental Protocols for pKa Determination

The determination of the pKa of a weakly basic and sterically hindered compound like this compound requires precise experimental techniques. Potentiometric titration and UV-Vis spectrophotometry are the most common methods employed for this purpose.

Potentiometric Titration

This method involves the gradual addition of a standardized acid to a solution of the base while monitoring the potential change with a pH electrode.

Materials and Reagents:

-

This compound (high purity)

-

Anhydrous solvent (e.g., acetonitrile, methanol)

-

Standardized solution of a strong acid in the corresponding solvent (e.g., HClO₄ in acetonitrile)

-

Calibrated pH meter with an electrode suitable for non-aqueous or mixed-solvent systems

-

High-precision burette

-

Magnetic stirrer and stir bar

-

Inert gas supply (e.g., nitrogen or argon)

Procedure:

-

Preparation: A precisely weighed amount of this compound is dissolved in a known volume of the anhydrous solvent in a jacketed titration vessel to maintain a constant temperature.

-

Inert Atmosphere: The solution is continuously purged with an inert gas to exclude atmospheric CO₂ and moisture.

-

Titration: The standardized acid solution is added in small, precise increments from the burette.

-

Equilibration and Measurement: After each addition, the solution is allowed to equilibrate, and the potential (in millivolts) or pH reading is recorded.

-

Data Analysis: The equivalence point of the titration is determined from the inflection point of the titration curve (a plot of potential/pH versus the volume of titrant added). The pKa is then calculated from the pH or potential at the half-equivalence point.

UV-Vis Spectrophotometry

This technique is particularly useful for compounds that exhibit a change in their UV-Vis absorption spectrum upon protonation.

Materials and Reagents:

-

This compound

-

Solvent of choice (e.g., methanol, water-cosolvent mixtures)

-

A series of buffer solutions with known pH values in the desired solvent system

-

UV-Vis spectrophotometer

-

Quartz cuvettes

Procedure:

-

Spectrum of Neutral and Protonated Species: The UV-Vis absorption spectrum of this compound is recorded in a highly basic solution (to ensure it is fully in its neutral form) and in a highly acidic solution (to ensure it is fully protonated). This allows for the determination of the wavelengths of maximum absorbance (λmax) for both species.

-

Absorbance in Buffer Solutions: A series of solutions of this compound are prepared in buffer solutions of varying, precisely known pH values.

-

Measurement: The absorbance of each solution is measured at the λmax of both the neutral and protonated forms.

-

Data Analysis: The ratio of the concentrations of the protonated and neutral forms at each pH is calculated from the absorbance data using the Beer-Lambert law. The pKa is then determined by plotting the logarithm of this ratio against the pH, with the pKa being the pH at which the ratio is 1.

Critical Role in Organic Synthesis: A Non-Nucleophilic Base in Action

The unique combination of steric hindrance and moderate basicity makes this compound an invaluable tool in a variety of organic reactions where a strong, non-nucleophilic proton scavenger is required. Its primary role is to neutralize acidic byproducts, thereby preventing acid-catalyzed side reactions or degradation of sensitive functional groups, without interfering with the main reaction pathway through nucleophilic attack.

Glycosylation Reactions

In the synthesis of complex carbohydrates, the formation of glycosidic bonds is a critical step. Many glycosylation methods generate strong acids as byproducts. This compound is frequently employed to trap these protons, facilitating the desired reaction and improving yields and stereoselectivity.

Cationic Polymerization

In cationic polymerization, trace amounts of protic impurities can initiate unwanted polymerization, leading to poor control over the molecular weight and dispersity of the resulting polymer. This compound is used as a "proton trap" to scavenge these stray protons, ensuring that the polymerization is initiated only by the desired Lewis acid, thereby enabling living cationic polymerization.[6]

Experimental Workflow for pKa Determination

The logical workflow for determining the pKa of this compound involves a series of well-defined steps, from initial preparation to final data analysis.

Conclusion

The pKa of this compound is a critical parameter that dictates its utility as a non-nucleophilic base in a multitude of synthetic applications, from complex natural product synthesis to controlled polymerizations. Its solvent-dependent basicity, a direct consequence of its unique sterically hindered structure, underscores the importance of careful solvent selection in reaction design. The experimental protocols and workflows detailed in this guide provide a robust framework for the accurate determination and understanding of this fundamental property, empowering researchers and drug development professionals to harness the full potential of this versatile reagent.

References

An In-depth Technical Guide to the Synthesis and Purification of 2,6-Di-tert-butylpyridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification protocols for 2,6-di-tert-butylpyridine, a sterically hindered, non-nucleophilic base crucial in a variety of organic transformations. This document details experimental methodologies, summarizes quantitative data, and provides visual workflows to aid in the practical application of these procedures.

Synthesis of this compound

The synthesis of this compound can be primarily achieved through two effective routes: the direct alkylation of pyridine using an organolithium reagent and a multi-step synthesis involving a pyrylium salt intermediate.

Direct Alkylation of Pyridine with tert-Butyllithium

The most direct method for the synthesis of this compound is the reaction of pyridine with tert-butyllithium.[1] This reaction is analogous to the Chichibabin reaction and relies on the nucleophilic addition of the tert-butyl anion to the pyridine ring.[1]

Experimental Protocol: Direct Alkylation

Materials:

-

Pyridine

-

tert-Butyllithium (typically in pentane or heptane)

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Ammonium chloride solution (saturated)

-

Anhydrous magnesium sulfate or sodium sulfate

Procedure:

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a thermometer, and a nitrogen inlet is charged with a solution of pyridine in anhydrous diethyl ether or THF. The flask is cooled to a low temperature, typically -78 °C, using a dry ice/acetone bath.

-

Addition of tert-Butyllithium: A solution of tert-butyllithium in pentane or heptane is added dropwise to the stirred pyridine solution via the dropping funnel, maintaining the temperature below -70 °C. A molar excess of tert-butyllithium is generally required.

-

Reaction: The reaction mixture is stirred at low temperature for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Quenching: Upon completion, the reaction is cautiously quenched by the slow addition of a saturated aqueous solution of ammonium chloride while keeping the temperature low.

-

Work-up: The mixture is allowed to warm to room temperature. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate or sodium sulfate, and the solvent is removed under reduced pressure to yield the crude product.

-

Purification: The crude this compound is then purified using one of the methods detailed in the purification section of this guide.

Multi-step Synthesis via a Pyrylium Salt Intermediate

An alternative, multi-step synthesis route involves the formation of a pyrylium salt intermediate, which is then converted to the corresponding pyridine. A well-documented procedure exists for the synthesis of the related compound, 2,6-di-tert-butyl-4-methylpyridine, which illustrates this approach.[2] This method starts from pivaloyl chloride and tert-butyl alcohol to form a 2,6-di-tert-butylpyrylium salt, which is subsequently treated with an ammonia source to yield the pyridine derivative.[2]

Synthesis Pathway of 2,6-Di-tert-butyl-4-methylpyridine

Caption: Multi-step synthesis of a substituted this compound.

Purification of this compound

The purification of this compound is critical to remove unreacted starting materials, byproducts, and isomers. Several methods can be employed depending on the nature of the impurities and the scale of the purification.

Intensive Acidic Extraction

This method takes advantage of the basicity of the pyridine nitrogen. Protonation with a strong acid renders the molecule water-soluble, allowing for its separation from non-basic organic impurities.

Purification Workflow: Acidic Extraction

References

A Comprehensive Technical Guide to the Physical Properties of 2,6-Di-tert-butylpyridine

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,6-Di-tert-butylpyridine is a sterically hindered, non-nucleophilic organic base with the chemical formula C₁₃H₂₁N.[1][2] Its unique structural arrangement, featuring two bulky tert-butyl groups flanking the nitrogen atom within the pyridine ring, imparts a distinctive set of physical and chemical properties. This steric hindrance is the primary determinant of its utility as a highly selective proton scavenger in a variety of organic syntheses, including in the preparation of vinyl triflates and during investigations into living polymerization reactions.[3] This technical guide provides an in-depth overview of the core physical properties of this compound, complete with quantitative data, detailed experimental protocols for their determination, and a visualization of its application in a key chemical transformation.

Core Physical Properties

The physical characteristics of this compound are well-documented and crucial for its handling, application, and purification.

Quantitative Data Summary

The following table summarizes the key quantitative physical properties of this compound.

| Property | Value | Conditions |

| Molecular Weight | 191.31 g/mol | - |

| Melting Point | 2.2 °C | - |

| Boiling Point | 100-101 °C | at 23 mmHg |

| Density | 0.852 g/mL | at 25 °C |

| Refractive Index (n_D) | 1.473 | at 20 °C |

| pKa of Conjugate Acid | 3.58 | in 50% aqueous ethanol at 25 °C |

| Flash Point | 72 °C | Closed Cup |

| Solubility | Miscible with alcohol, acetone, and hexane. Immiscible with water. | Standard temperature and pressure |

Experimental Protocols

The following sections detail the methodologies for determining the key physical properties of this compound.

Melting Point Determination by Capillary Method

The melting point of this compound can be accurately determined using a standard melting point apparatus.[4][5][6]

Materials:

-

This compound sample

-

Capillary tubes (one end sealed)

-

Melting point apparatus (e.g., Mel-Temp)

-

Mortar and pestle (if sample is not a fine powder)

Procedure:

-

Sample Preparation: Ensure the this compound sample is dry. If the sample is crystalline, gently pulverize it into a fine powder using a mortar and pestle.

-

Loading the Capillary Tube: Tap the open end of a capillary tube into the powdered sample until a small amount of the compound is packed into the tube. Invert the tube and tap the sealed end on a hard surface to compact the sample at the bottom. The packed sample height should be between 2-3 mm.[6]

-

Measurement:

-

Place the loaded capillary tube into the sample holder of the melting point apparatus.

-

If the approximate melting point is unknown, perform a rapid heating to get a rough estimate.

-

For an accurate measurement, begin heating at a rate that allows the temperature to rise slowly, approximately 1-2 °C per minute, as the temperature approaches the expected melting point.[4]

-

Record the temperature at which the first droplet of liquid appears and the temperature at which the entire sample becomes a clear liquid. This range is the melting point of the sample.

-

Boiling Point Determination by Micro-Boiling Point Method

Due to the relatively high boiling point of this compound, especially at atmospheric pressure, a micro-boiling point determination under reduced pressure is often employed. The Thiele tube method is a suitable alternative for this determination at a given pressure.[7][8][9][10]

Materials:

-

This compound sample

-

Small test tube or fusion tube

-

Capillary tube (sealed at one end)

-

Thermometer

-

Thiele tube filled with mineral oil

-

Rubber band or wire to attach the test tube to the thermometer

-

Heating source (e.g., Bunsen burner)

Procedure:

-

Apparatus Setup: Attach a small test tube containing 0.5-1 mL of this compound to a thermometer using a rubber band.

-

Capillary Inversion: Place a capillary tube, with the sealed end up, into the test tube containing the sample.

-

Heating: Clamp the thermometer with the attached test tube in a Thiele tube filled with mineral oil, ensuring the sample is below the oil level.

-

Observation: Gently heat the side arm of the Thiele tube. A stream of bubbles will emerge from the open end of the capillary tube as the liquid is heated.

-

Boiling Point Identification: Continue heating until a steady and rapid stream of bubbles is observed. Then, remove the heat source. The liquid will begin to cool, and the bubbling will slow down. The boiling point is the temperature at which the liquid just begins to be drawn back into the capillary tube.[9]

Density Determination by Pycnometer

The density of liquid this compound can be accurately measured using a pycnometer.[11][12][13][14][15]

Materials:

-

This compound sample

-

Pycnometer (a specific volume glass flask)

-

Analytical balance

-

Thermometer

-

Water bath

Procedure:

-

Pycnometer Preparation: Clean and dry the pycnometer thoroughly.

-

Mass of Empty Pycnometer: Accurately weigh the empty pycnometer on an analytical balance.

-

Filling the Pycnometer: Fill the pycnometer with this compound, ensuring there are no air bubbles. Place the stopper and allow any excess liquid to overflow.

-

Temperature Equilibration: Place the filled pycnometer in a water bath set to a specific temperature (e.g., 25 °C) until the liquid reaches thermal equilibrium.

-

Mass of Filled Pycnometer: Carefully dry the outside of the pycnometer and weigh it.

-

Volume Determination: Repeat the procedure using a reference liquid with a known density at the same temperature (e.g., deionized water) to determine the exact volume of the pycnometer.

-

Calculation: The density (ρ) is calculated using the formula: ρ = (mass of sample) / (volume of pycnometer)

pKa Determination by Potentiometric Titration

The pKa of the conjugate acid of this compound can be determined by potentiometric titration in a suitable solvent system.[16][17]

Materials:

-

This compound sample

-

Standardized solution of a strong acid (e.g., HCl in 50% ethanol)

-

Solvent (e.g., 50% aqueous ethanol)

-

pH meter with a suitable electrode

-

Burette

-

Stirring plate and stir bar

Procedure:

-

Solution Preparation: Accurately weigh a sample of this compound and dissolve it in a known volume of the chosen solvent.

-

Titration Setup: Place the solution in a beaker with a stir bar and immerse the pH electrode.

-

Titration: Slowly add the standardized acid solution from the burette in small increments. After each addition, allow the pH reading to stabilize and record the pH and the volume of titrant added.

-

Data Analysis: Plot the pH versus the volume of titrant added to generate a titration curve.

-

pKa Determination: Determine the equivalence point, which is the point of the steepest slope on the titration curve. The volume of titrant at the half-equivalence point is then used to find the corresponding pH on the curve. At this half-equivalence point, the pH is equal to the pKa of the conjugate acid.

Application in Organic Synthesis: A Workflow for Vinyl Triflate Formation

This compound is widely used as a non-nucleophilic base to trap the triflic acid byproduct formed during the synthesis of vinyl triflates from ketones. This prevents side reactions and decomposition of the desired product.

Caption: Workflow of vinyl triflate synthesis using this compound as a proton scavenger.

This diagram illustrates the role of this compound (DTBP) in the synthesis of vinyl triflates. The ketone reacts with triflic anhydride to form the vinyl triflate and triflic acid. DTBP, acting as a sterically hindered, non-nucleophilic base, efficiently traps the generated triflic acid (H⁺TfO⁻) to form the protonated pyridinium salt, thereby driving the reaction to completion and preventing degradation of the product.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound | C13H21N | CID 68510 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. westlab.com [westlab.com]

- 5. SSERC | Melting point determination [sserc.org.uk]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. uomus.edu.iq [uomus.edu.iq]

- 10. chymist.com [chymist.com]

- 11. mt.com [mt.com]

- 12. Density Determination of Solids and Liquids - EAG Laboratories [eag.com]

- 13. alrasheedcol.edu.iq [alrasheedcol.edu.iq]

- 14. Measuring density | Class experiment | RSC Education [edu.rsc.org]

- 15. calnesis.com [calnesis.com]

- 16. benchchem.com [benchchem.com]

- 17. cdnsciencepub.com [cdnsciencepub.com]

The Unseen Powerhouse: A Technical Guide to 2,6-Di-tert-butylpyridine as a Non-Nucleophilic Base

For Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of organic synthesis, the precise control of reaction conditions is paramount to achieving desired molecular architectures. Among the arsenal of reagents available to the modern chemist, non-nucleophilic bases play a crucial role in facilitating reactions that are sensitive to the presence of nucleophiles. This technical guide provides an in-depth exploration of 2,6-di-tert-butylpyridine, a cornerstone non-nucleophilic base, detailing its mechanism of action, practical applications, and comparative efficacy.

The Core Principle: Steric Hindrance as a Shield

This compound's efficacy as a non-nucleophilic base stems from its unique molecular architecture. The two bulky tert-butyl groups positioned ortho to the nitrogen atom create a significant steric shield around the basic nitrogen center. This steric hindrance allows the lone pair of electrons on the nitrogen to remain accessible for abstracting small electrophiles, namely protons, while physically preventing it from participating in nucleophilic attack on larger electrophilic centers, such as carbon atoms. This selective basicity is the cornerstone of its utility in a myriad of organic transformations.

The primary mechanism of action for this compound is as a proton scavenger . In reactions that generate strong acids as byproducts, this compound efficiently neutralizes these acids, preventing acid-catalyzed side reactions or degradation of sensitive functional groups. Its inability to form stable adducts with Lewis acids further enhances its utility in reactions employing such catalysts.[1]

dot

Caption: Proton Scavenging Mechanism of this compound.

Quantitative Data Presentation

The basicity of a non-nucleophilic base is a critical parameter, often expressed by the pKa of its conjugate acid. The steric environment significantly influences this value. Below is a comparison of the pKa values of this compound and other relevant bases.

| Base | pKa of Conjugate Acid | Solvent | Key Characteristics |

| This compound | 3.58 | 50% Aqueous Ethanol | Highly hindered, weak base, excellent proton scavenger.[2] |

| Pyridine | 4.38 | 50% Aqueous Ethanol | Unhindered, moderately basic, nucleophilic.[2] |

| 2,6-Lutidine (2,6-Dimethylpyridine) | 5.77 | 50% Aqueous Ethanol | Moderately hindered, more basic than pyridine.[2] |

| 2,6-Di-iso-propylpyridine | 5.34 | 50% Aqueous Ethanol | More hindered than lutidine, less basic.[2] |

| N,N-Diisopropylethylamine (Hünig's Base) | 10.75 | Water | Acyclic hindered amine, stronger base.[3] |

| 1,8-Diazabicycloundec-7-ene (DBU) | 13.5 | Water | Bicyclic amidine, very strong non-nucleophilic base.[3] |

The following table summarizes the performance of this compound and its analogs in specific reaction types, highlighting their efficacy in terms of yield.

| Reaction Type | Substrate | Reagent | Base | Yield (%) | Reference |

| Vinyl Triflate Formation | Cholest-4-en-3-one | Triflic Anhydride | 2,6-Di-tert-butyl-4-methylpyridine | 83-87 | [4] |

| Vinyl Triflate Formation | 2-Methylcyclohexanone | Triflic Anhydride | 2,6-Di-tert-butyl-4-methylpyridine | ~95 | [5] |

| Amide Activation | N-Aryl Amide | Triflic Anhydride | 2,6-Di-tert-butyl-4-methylpyridine (DTBMP) | Varies | [6] |

| Amide Activation | N-Aryl Amide | Triflic Anhydride | 2,4,6-Tri-tert-butylpyrimidine (TTBP) | Often higher than DTBMP | [6] |

| Glycosylation | Glycosyl Donor | Glycosyl Acceptor | 2,6-Di-tert-butyl-4-methylpyridine (DTBMP) | Moderate | [7] |

| Glycosylation | Glycosyl Donor | Glycosyl Acceptor | 2,4,6-Tri-tert-butylpyrimidine (TTBP) | Improved yield and selectivity | [7] |

Key Experimental Protocols

Synthesis of a Vinyl Triflate

This protocol details the synthesis of cholesta-3,5-dien-3-yl trifluoromethanesulfonate using 2,6-di-tert-butyl-4-methylpyridine as the non-nucleophilic base.[4]

Materials:

-

Cholest-4-en-3-one (15 mmol)

-

2,6-Di-tert-butyl-4-methylpyridine (22.5 mmol)

-

Trifluoromethanesulfonic anhydride (18.75 mmol)

-

Anhydrous dichloromethane (DCM)

-

Diethyl ether

-

2 N Hydrochloric acid (cold)

-

Saturated sodium chloride solution

-

Anhydrous potassium carbonate

-

Hexane

Procedure:

-

A dry, two-necked, round-bottomed flask equipped with a magnetic stirring bar, a rubber septum, and a pressure-equalizing dropping funnel is charged with 2,6-di-tert-butyl-4-methylpyridine and anhydrous DCM.

-

Trifluoromethanesulfonic anhydride is added rapidly via syringe.

-

A solution of cholest-4-en-3-one in anhydrous DCM is added dropwise from the dropping funnel over 15-20 minutes with stirring.

-

The mixture is stirred for an additional hour at room temperature.

-

The solvent is removed using a rotary evaporator.

-

The residue is taken up in diethyl ether, and the precipitated pyridinium trifluoromethanesulfonate salt is removed by filtration and washed with diethyl ether.

-

The ethereal solution is washed sequentially with cold 2 N hydrochloric acid and saturated sodium chloride solution.

-

The organic layer is dried over anhydrous potassium carbonate, filtered, and concentrated under reduced pressure.

-

The solid residue is recrystallized from hexane to yield the pure vinyl triflate.

Glycosylation Reactions

In glycosylation reactions, the activation of a glycosyl donor often generates a strong acid. This compound and its analogs are crucial for scavenging this acid, preventing the degradation of acid-sensitive protecting groups and promoting high yields and stereoselectivity. A general procedure is outlined below, with the understanding that specific conditions will vary based on the glycosyl donor, acceptor, and activating agent.

Materials:

-

Glycosyl Donor (e.g., a thioglycoside or glycosyl sulfoxide)

-

Glycosyl Acceptor

-

This compound or 2,6-Di-tert-butyl-4-methylpyridine (DTBMP)

-

Activating Agent (e.g., triflic anhydride, AgPF₆)

-

Anhydrous solvent (e.g., dichloromethane, toluene)

-

Molecular sieves (e.g., 4 Å)

Procedure:

-

To a flame-dried flask under an inert atmosphere (e.g., argon), add the glycosyl donor, glycosyl acceptor, this compound, and activated molecular sieves in the appropriate anhydrous solvent.

-

Cool the reaction mixture to the desired temperature (e.g., -78 °C, 0 °C).

-

Add the activating agent dropwise to the stirred solution.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with a suitable reagent (e.g., saturated sodium bicarbonate solution, triethylamine).

-

Allow the mixture to warm to room temperature and dilute with an organic solvent.

-

Filter the mixture to remove molecular sieves and any precipitated salts.

-

Wash the organic layer with water and brine, then dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

-

Concentrate the solution under reduced pressure and purify the crude product by flash column chromatography.

Mandatory Visualizations

Caption: Steric hindrance allows protonation but prevents nucleophilic attack.

Conclusion

This compound and its analogs are indispensable tools in modern organic synthesis, particularly in reactions that are sensitive to acidic conditions and require a base devoid of nucleophilic character. Its mechanism, rooted in the principle of steric hindrance, allows for the selective scavenging of protons, thereby protecting sensitive functional groups and enabling a wide range of transformations. For researchers and professionals in drug development, a thorough understanding of its properties, comparative efficacy, and practical application is essential for the successful design and execution of complex synthetic routes.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 3. Non-nucleophilic base - Wikipedia [en.wikipedia.org]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. EP2428519A2 - Process for the preparation of 17-vinyl- triflates as intermediates - Google Patents [patents.google.com]

- 6. benchchem.com [benchchem.com]

- 7. Synthesis of the Non-Reducing Hexasaccharide Fragment of Saccharomicin B - PMC [pmc.ncbi.nlm.nih.gov]

The Unyielding Shield: A Technical Guide to the Steric Hindrance Effect in 2,6-Di-tert-butylpyridine

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,6-Di-tert-butylpyridine (DTBP) is a sterically hindered, non-nucleophilic base that has carved a unique niche in organic synthesis. Its utility stems directly from the profound steric shielding of the nitrogen lone pair by two bulky tert-butyl groups. This steric encumbrance dramatically diminishes its nucleophilicity while preserving its ability to act as a proton scavenger. This technical guide provides an in-depth analysis of the steric hindrance effect in DTBP, detailing its synthesis, physicochemical properties, reactivity, and applications. Quantitative data is presented in structured tables for comparative analysis, and key experimental methodologies are outlined. Furthermore, conceptual and experimental workflows are visualized using Graphviz diagrams to offer a clear and comprehensive understanding of this indispensable chemical tool.

Introduction: The Concept of Steric Hindrance in Pyridine Bases

In the realm of organic bases, a delicate balance exists between basicity and nucleophilicity. While many applications require a base to deprotonate a substrate, the nucleophilic character of the base can often lead to undesirable side reactions. The strategic placement of bulky substituents near the basic center can effectively mitigate this nucleophilicity without completely negating the basicity. This principle is exquisitely exemplified in the structure of this compound.

The two tert-butyl groups at the ortho positions of the pyridine ring create a congested environment around the nitrogen atom. This steric bulk presents a formidable barrier to the approach of electrophiles, thereby inhibiting N-alkylation, N-acylation, and coordination to Lewis acids.[1] However, the small size of a proton allows it to access and be abstracted by the nitrogen's lone pair, enabling DTBP to function as a highly effective and selective proton trap.[2][3]

Physicochemical Properties and Structural Data

The unique properties of this compound are a direct consequence of its molecular structure. The table below summarizes its key physicochemical data.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₃H₂₁N | [4] |

| Molecular Weight | 191.31 g/mol | [4] |

| Appearance | Colorless to pale yellow liquid | [4] |

| Melting Point | 2-3 °C | [5] |

| Boiling Point | 100-101 °C at 23 mmHg | [6] |

| Density | 0.852 g/mL at 25 °C | [6] |

| pKa of Conjugate Acid | 3.58 (in 50% aqueous ethanol) | [7] |

| pKa of Conjugate Acid | 0.81 (in DMSO) | [8] |

The crystal structure of this compound provides definitive evidence of the steric crowding around the nitrogen atom. While specific bond lengths and angles require access to crystallographic databases with the CCDC number 244528, the overall structure confirms the significant spatial occupancy of the tert-butyl groups.[2]

Synthesis of this compound

The primary synthetic route to this compound involves the reaction of pyridine with tert-butyllithium.[4] This method, reminiscent of the Chichibabin reaction, introduces the bulky tert-butyl groups at the 2 and 6 positions.

Experimental Protocol: Synthesis of this compound (Adapted from related procedures)

Caution: tert-Butyllithium is a pyrophoric reagent and must be handled with extreme care under an inert atmosphere by trained personnel.[9]

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a thermometer, and a nitrogen inlet is charged with a solution of pyridine in an anhydrous ethereal solvent (e.g., diethyl ether or THF).

-

Cooling: The flask is cooled to a low temperature, typically -78 °C, using a dry ice/acetone bath.

-

Addition of tert-Butyllithium: An excess of tert-butyllithium in pentane is added dropwise to the stirred pyridine solution, maintaining the low temperature. The reaction mixture typically develops a deep color.

-

Warming and Quenching: After the addition is complete, the reaction is allowed to warm slowly to room temperature and stirred for several hours. The reaction is then carefully quenched by the slow addition of water or a saturated aqueous solution of ammonium chloride.

-

Workup and Purification: The organic layer is separated, and the aqueous layer is extracted with an organic solvent. The combined organic extracts are dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure. The crude product is then purified by vacuum distillation to yield this compound as a colorless oil.

The Steric Hindrance Effect on Basicity and Reactivity

The steric hindrance in this compound has a profound impact on its chemical properties, most notably its basicity and nucleophilicity.

Basicity: A Tale of Two Phases

While the electron-donating nature of the two tert-butyl groups would be expected to increase the basicity of the pyridine nitrogen through an inductive effect, steric hindrance to solvation of the conjugate acid leads to an overall decrease in basicity in solution compared to less hindered pyridines.[7] This effect is solvent-dependent.

| Compound | pKa of Conjugate Acid (in 50% aq. EtOH) | pKa of Conjugate Acid (in DMSO) |

| Pyridine | 4.38 | 3.4 |

| 2-Methylpyridine | 5.97 | 4.4 |

| 2,6-Dimethylpyridine | 6.77 | 5.9 |

| This compound | 3.58 | 0.81 |

Data compiled from references[7][8].

In the gas phase, where solvation effects are absent, this compound is a stronger base than pyridine. However, in protic solvents like water and ethanol, the bulky tert-butyl groups hinder the stabilizing solvation of the pyridinium proton, leading to a lower pKa.[8] This effect is even more pronounced in aprotic polar solvents like DMSO.

Nucleophilicity: A Shielded Lone Pair

The most significant consequence of steric hindrance in DTBP is its dramatically reduced nucleophilicity. The bulky tert-butyl groups effectively block the nitrogen's lone pair from attacking electrophilic centers.

| Reaction with Electrophile | Pyridine | 2,6-Dimethylpyridine | This compound |

| N-Alkylation (e.g., with CH₃I) | Rapid reaction | Slow reaction | No reaction under normal conditions |

| N-Acylation (e.g., with Ac₂O) | Rapid reaction | Very slow reaction | No reaction |

| Coordination to Lewis Acids (e.g., BF₃) | Forms a stable adduct | Forms a less stable adduct | Does not form an adduct |

Qualitative reactivity based on information from references[4][6][10].

This inertness towards common electrophiles makes this compound an ideal "proton sponge," capable of neutralizing acidic byproducts without interfering with the primary reaction.

Applications in Organic Synthesis

The unique combination of moderate basicity and negligible nucleophilicity makes this compound a valuable reagent in a wide range of organic transformations.

As a Proton Scavenger

DTBP is widely used to trap acidic byproducts, such as triflic acid (TfOH) generated in glycosylation reactions or silylation reactions using silyl triflates. Its inability to react with the electrophilic glycosyl donor or silylating agent ensures high yields of the desired products.

In Cationic Polymerization

In living cationic polymerization of alkenes like isobutylene, DTBP acts as a proton trap.[11] It selectively removes protons that could initiate uncontrolled polymerization, leading to polymers with well-defined molecular weights and narrow polydispersity.

Synthesis of Vinyl Triflates

This compound is used in the preparation of vinyl triflates from ketones.[5] It neutralizes the triflic acid formed in the reaction, preventing side reactions and promoting the desired enolization and triflation.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound | C13H21N | CID 68510 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. This compound - Wikipedia [en.wikipedia.org]

- 5. This compound | 585-48-8 [chemicalbook.com]

- 6. 2,6-二叔丁基吡啶 ≥97% | Sigma-Aldrich [sigmaaldrich.com]

- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 8. cdnsciencepub.com [cdnsciencepub.com]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. This compound [drugfuture.com]

- 11. benchchem.com [benchchem.com]

Solubility Profile of 2,6-Di-tert-butylpyridine in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 2,6-Di-tert-butylpyridine, a sterically hindered non-nucleophilic base crucial in various organic syntheses. Understanding its solubility is paramount for reaction optimization, purification processes, and formulation development. This document compiles available solubility data, outlines detailed experimental protocols for its determination, and presents a logical workflow for solubility assessment.

Core Topic: Solubility of this compound

This compound is an organic compound with the chemical formula C₁₃H₂₁N. It is a colorless to pale yellow liquid at room temperature.[1] Its molecular structure, featuring two bulky tert-butyl groups flanking the nitrogen atom on the pyridine ring, imparts significant steric hindrance. This unique characteristic governs its reactivity and physical properties, including its solubility. The presence of the large, nonpolar tert-butyl groups enhances its lipophilicity, leading to good solubility in many organic solvents while having limited solubility in water.[1]

Quantitative Solubility Data

Exhaustive literature searches did not yield specific quantitative solubility data (e.g., in g/100 mL or mol/L) for this compound in a range of organic solvents. However, qualitative descriptions of its solubility and miscibility are available and summarized in the table below. "Miscible" indicates that the substances mix in all proportions to form a homogeneous solution.

| Solvent Class | Solvent | Solubility/Miscibility |

| Alcohols | Alcohol (general) | Miscible[1] |

| Methanol | Slightly Soluble[2] | |

| Ketones | Acetone | Miscible[1] |

| Alkanes | Hexane | Miscible[1] |

| Aqueous | Water | Immiscible[1] |

| Chlorinated | Chloroform | Slightly Soluble[2] |

Experimental Protocols for Solubility Determination

The following are detailed methodologies for determining the solubility and miscibility of a liquid compound like this compound in organic solvents.

Protocol 1: Determination of Miscibility

Objective: To qualitatively determine if this compound is miscible in a given liquid solvent.

Materials:

-

This compound

-

Solvent of interest

-

Small, clear glass test tubes with stoppers

-

Pipettes or graduated cylinders

-

Vortex mixer (optional)

Procedure:

-

Add 1 mL of the solvent to a clean, dry test tube.

-

Add 1 mL of this compound to the same test tube.

-

Stopper the test tube and shake vigorously for 30-60 seconds. A vortex mixer can be used for more thorough mixing.

-

Allow the mixture to stand for at least 10 minutes and observe.

-

Observation:

-

If a single, clear liquid phase is observed, the two liquids are miscible .

-

If two distinct layers form, the liquids are immiscible .

-

If the mixture appears cloudy or forms an emulsion, they may be partially miscible. Further investigation using Protocol 2 would be required.

-

Protocol 2: Quantitative Determination of Solubility (Shake-Flask Method)

Objective: To determine the concentration of this compound in a saturated solution of a specific solvent at a controlled temperature.

Materials:

-

This compound

-

Solvent of interest

-

Scintillation vials or small flasks with screw caps

-

Thermostatically controlled shaker or water bath

-

Analytical balance

-

Syringe filters (e.g., 0.45 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system with a suitable detector (e.g., UV-Vis for HPLC, FID for GC)

-

Volumetric flasks and pipettes for standard preparation

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume of the solvent in a vial (e.g., 5 mL of solvent). The presence of undissolved solute is essential to ensure saturation.

-

Seal the vial and place it in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).

-

Shake the mixture for a sufficient time to reach equilibrium (typically 24-48 hours).

-

-

Sample Preparation:

-

After the equilibration period, allow the vial to stand undisturbed in the temperature-controlled environment for at least 2 hours to allow the undissolved solute to settle.

-

Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a syringe.

-

Immediately filter the solution through a syringe filter into a clean vial to remove any undissolved microparticles.

-

-

Analysis:

-

Prepare a series of standard solutions of this compound in the same solvent with known concentrations.

-

Analyze the standard solutions using a calibrated HPLC or GC method to generate a calibration curve.

-

Analyze the filtered saturated solution under the same conditions.

-

-

Calculation:

-

Determine the concentration of this compound in the saturated solution by interpolating its response from the calibration curve.

-

Express the solubility in appropriate units, such as g/100 mL or mol/L.

-

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for assessing the solubility of this compound in an organic solvent.

Caption: Workflow for Solubility Assessment of this compound.

References

2,6-Di-tert-butylpyridine: A Technical Guide to its CAS Number and Safety Data

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Chemical Abstracts Service (CAS) number and critical safety information for 2,6-Di-tert-butylpyridine. The information is presented to be a valuable resource for laboratory and drug development applications.

Chemical Identifier

The unique CAS Registry Number for this compound is 585-48-8 [1][2][3]. This identifier is crucial for unambiguous identification in databases, regulatory submissions, and procurement.

Summary of Safety Data

| Property | Value | Source(s) |

| GHS Hazard Statements | H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | [4][5] |

| GHS Precautionary Statements | P261, P264, P271, P280, P302+P352, P305+P351+P338 | [5] |

| Signal Word | Warning | [5] |

| Flash Point | 71 °C - 72.2 °C (closed cup) | [3][5][6][7] |

| Incompatible Materials | Strong acids, Strong oxidizing agents | [3][6][7] |

| Physical State | Liquid | [6] |

| Appearance | Colorless to yellow | [6] |

| Boiling Point | 100-101 °C at 23 mmHg | [7] |

| Density | 0.852 g/mL at 25 °C | [5][7] |

Experimental Protocols

Detailed experimental protocols for the determination of the safety data listed above were not available in the reviewed literature. Toxicological and safety data are typically determined using standardized testing guidelines, such as those established by the Organisation for Economic Co-operation and Development (OECD). For instance, skin and eye irritation studies are often conducted following OECD Guidelines for the Testing of Chemicals, specifically TG 404 (Acute Dermal Irritation/Corrosion) and TG 405 (Acute Eye Irritation/Corrosion). Flash point is typically determined using standardized methods like the Pensky-Martens closed-cup test (ASTM D93) or similar protocols. Without access to the specific study reports for this compound, the exact methodologies employed cannot be definitively stated.

Safety and Handling Workflow

The following diagram outlines a logical workflow for the safe handling of this compound in a research or drug development setting, from initial risk assessment to emergency preparedness.

References

- 1. CAS 585-48-8: this compound | CymitQuimica [cymitquimica.com]

- 2. This compound [drugfuture.com]

- 3. This compound | CAS#:585-48-8 | Chemsrc [chemsrc.com]

- 4. This compound | C13H21N | CID 68510 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound = 97 585-48-8 [sigmaaldrich.com]

- 6. fishersci.com [fishersci.com]

- 7. This compound | 585-48-8 [chemicalbook.com]

The Theoretical Bedrock of a Sterically Hindered Workhorse: A Technical Guide to 2,6-Di-tert-butylpyridine

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern organic synthesis, the precise control of reactivity is paramount. Among the arsenal of reagents available to the discerning chemist, 2,6-Di-tert-butylpyridine stands out as a quintessential example of a sterically hindered, non-nucleophilic base. Its unique structural attributes give rise to a highly selective reactivity profile, making it an indispensable tool in a variety of sensitive chemical transformations. This technical guide delves into the core theoretical principles governing the utility of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of its functional role in key chemical processes.

The Foundation: Steric Hindrance and Attenuated Nucleophilicity

The fundamental principle underpinning the utility of this compound lies in the concept of steric hindrance . The two bulky tert-butyl groups flanking the nitrogen atom on the pyridine ring create a congested environment, effectively shielding the nitrogen's lone pair of electrons.[1] This steric bulk dramatically impedes the ability of the nitrogen to act as a nucleophile and attack sterically accessible electrophilic centers.[1]

While a potent Brønsted base capable of scavenging protons, its capacity to participate in nucleophilic substitution reactions is severely diminished.[1] This dichotomy is the cornerstone of its application in a multitude of synthetic strategies where proton abstraction is desired without the complication of side reactions initiated by nucleophilic attack.

This attenuated nucleophilicity is quantitatively reflected in its basicity. The pKa of the conjugate acid of this compound is significantly lower than that of less hindered pyridine derivatives, a consequence of the steric strain introduced upon protonation.[2][3]

Quantitative Physicochemical and Thermodynamic Data

A thorough understanding of the physicochemical properties of this compound is crucial for its effective application. The following tables summarize key quantitative data.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₁₃H₂₁N | [4] |

| Molecular Weight | 191.31 g/mol | [4] |

| Appearance | Colorless to pale yellow liquid | [5] |

| Melting Point | 2.2 °C | [4] |

| Boiling Point | 100-101 °C at 23 mmHg | [6][7] |

| Density | 0.852 g/mL at 25 °C | [6][7] |

| Refractive Index (n²⁰/D) | 1.473 | [6] |

Table 2: Basicity and Thermodynamic Data for this compound

| Parameter | Value | Conditions | Reference(s) |

| pKa of Conjugate Acid | 3.58 | 50% aqueous ethanol | [4][8] |

| pKa of Conjugate Acid | 0.81 | Dimethylsulfoxide (Me₂SO) | [9] |

| Enthalpy of Protonation (ΔrH°) | 52.3 kJ/mol | Gas phase (for C₁₃H₂₂N⁺ + H₂O) | [2] |

| Entropy of Protonation (ΔrS°) | 170 J/mol·K | Gas phase (for C₁₃H₂₂N⁺ + H₂O) | [2] |

Core Applications and Experimental Protocols

The unique properties of this compound lend themselves to a range of critical applications in organic synthesis.

Proton Scavenging in Cationic Polymerization

In cationic polymerization, stray protons can lead to undesired side reactions and a lack of control over the polymerization process. This compound is widely employed as a "proton trap" to scavenge these acidic species, ensuring that the polymerization proceeds through the desired cationic mechanism. Its non-nucleophilic nature prevents it from interfering with the growing polymer chain.

Experimental Protocol: Use of this compound as a Proton Trap in the Living Cationic Polymerization of Isobutylene

This protocol is a general representation and may require optimization for specific systems.

-

Materials:

-

Initiator (e.g., a tertiary alkyl chloride)

-

Lewis Acid co-initiator (e.g., TiCl₄)

-

Isobutylene (monomer)

-

This compound (proton trap)

-

Anhydrous solvent (e.g., dichloromethane)

-

Quenching agent (e.g., methanol)

-

-

Procedure:

-

Under an inert atmosphere (e.g., nitrogen or argon), charge a dry reaction vessel with the anhydrous solvent and cool to the desired reaction temperature (e.g., -80 °C).

-

Add the initiator and this compound to the cooled solvent. The molar ratio of proton trap to initiator is typically optimized for the specific system.

-

Introduce the isobutylene monomer to the reaction mixture.

-

Initiate the polymerization by the dropwise addition of the Lewis acid co-initiator.

-

Allow the reaction to proceed for the desired time, monitoring monomer conversion by appropriate analytical techniques (e.g., GC or NMR).

-

Quench the polymerization by the addition of a protic solvent, such as pre-cooled methanol.

-

Allow the reaction mixture to warm to room temperature.

-

Isolate the polymer by precipitation in a non-solvent (e.g., methanol or ethanol) and subsequent filtration.

-

Dry the polymer under vacuum to a constant weight.

-

Synthesis of Vinyl Triflates

Vinyl triflates are valuable intermediates in organic synthesis, particularly in cross-coupling reactions. Their preparation from ketones is often facilitated by a strong, non-nucleophilic base to promote enolate formation and subsequent trapping with a triflating agent. This compound is an excellent choice for this transformation, as it efficiently scavenges the triflic acid byproduct without competing in nucleophilic side reactions.

Experimental Protocol: Synthesis of Cholesta-3,5-dien-3-yl trifluoromethanesulfonate

This procedure is adapted from a literature preparation.[1]

-

Materials:

-

Cholest-4-en-3-one

-

2,6-Di-tert-butyl-4-methylpyridine (a related sterically hindered base)

-

Trifluoromethanesulfonic anhydride (Tf₂O)

-

Anhydrous dichloromethane (DCM)

-

Diethyl ether

-

2 N Hydrochloric acid (HCl)

-

Saturated sodium chloride solution

-

Anhydrous potassium carbonate

-

Hexane

-

-

Procedure:

-

In a dry, two-necked round-bottomed flask equipped with a magnetic stirrer and under an inert atmosphere, dissolve 2,6-di-tert-butyl-4-methylpyridine (1.5 equivalents) in anhydrous DCM.

-

Add trifluoromethanesulfonic anhydride (1.25 equivalents) rapidly via syringe.

-

In a separate flask, dissolve cholest-4-en-3-one (1.0 equivalent) in anhydrous DCM.

-

Add the solution of cholest-4-en-3-one dropwise to the stirred solution of the base and triflating agent over 15-20 minutes.

-

Stir the reaction mixture for an additional hour at room temperature.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

Triturate the residue with diethyl ether.

-

Filter the resulting white pyridinium trifluoromethanesulfonate salt and wash the solid with additional diethyl ether.

-

Combine the ethereal filtrates and wash successively with cold 2 N HCl and saturated sodium chloride solution.

-

Dry the organic layer over anhydrous potassium carbonate, filter, and concentrate under reduced pressure.

-

Recrystallize the solid residue from hexane to yield the pure vinyl triflate.

-

α-Enolation of Aldehydes

The generation of enolates from aldehydes is a fundamental transformation in organic chemistry. The use of a non-nucleophilic base is often crucial to prevent undesired aldol condensation reactions. This compound, in conjunction with a suitable reagent, can facilitate the α-enolation of aldehydes, leading to the formation of 1,4-dicarbonyl systems.

Visualizing the Role of this compound

The following diagrams, generated using the DOT language for Graphviz, illustrate key concepts and workflows related to the application of this compound.

Caption: Steric hindrance comparison of pyridine bases.

Caption: Experimental workflow for vinyl triflate synthesis.

Caption: Role of this compound as a proton scavenger.

Conclusion

This compound is a powerful and selective reagent whose utility is firmly rooted in the principles of physical organic chemistry. Its sterically encumbered nitrogen atom provides a unique reactivity profile, allowing it to function as a potent Brønsted base while remaining a poor nucleophile. This characteristic has been leveraged to great effect in a variety of synthetic applications, from controlling polymerization reactions to facilitating the formation of important synthetic intermediates. A thorough understanding of its physicochemical properties and the theoretical basis for its reactivity is essential for its successful implementation in the laboratory and in the development of novel chemical entities.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. Thieme E-Journals - Synthesis / Abstract [thieme-connect.de]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. benchchem.com [benchchem.com]

- 9. researchgate.net [researchgate.net]

A Technical Guide to 2,6-Di-tert-butylpyridine: A Sterically Hindered Proton Scavenger for Advanced Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

In the landscape of modern organic synthesis, precise control over reaction conditions is paramount. The ability to selectively remove protons without introducing unwanted nucleophilic side reactions is a frequent challenge. 2,6-Di-tert-butylpyridine (DTBP) has emerged as an indispensable tool for this purpose. Its unique molecular architecture, characterized by significant steric hindrance around the basic nitrogen atom, renders it a highly effective proton scavenger while being an exceptionally poor nucleophile.[1][2] This technical guide provides an in-depth analysis of the core capabilities of DTBP, its physicochemical properties, and its practical applications, complete with experimental protocols and mechanistic diagrams to aid researchers in its effective utilization.

Core Principles: Steric Hindrance and Selective Basicity

The efficacy of this compound as a proton scavenger is rooted in its unique structure. The two bulky tert-butyl groups positioned ortho to the nitrogen atom create a sterically congested environment.

-

Non-Nucleophilic Nature : This steric shield effectively blocks the nitrogen's lone pair of electrons from attacking larger electrophilic centers, such as alkyl halides or carbonyl carbons.[3][4][5] This prevents DTBP from participating in common nucleophilic substitution (SN2) or addition reactions, which are often undesired side reactions when using conventional amine bases.[6]

-

Proton Affinity (Basicity) : Despite its steric bulk, the nitrogen's lone pair remains accessible to the small, hard electrophile, the proton (H⁺).[7][8] DTBP can therefore effectively neutralize Brønsted acids generated during a reaction. However, this same steric hindrance also inhibits the solvation of its conjugate acid (the pyridinium ion), which leads to an unusually low basicity in solution compared to its high basicity in the gas phase.[9][10][11] This makes it a weak, yet highly selective, base.[4]

This selective reactivity is the cornerstone of its utility, allowing chemists to maintain pH control and drive reactions to completion without compromising sensitive functional groups.

Quantitative Data: Physicochemical Properties

The selection of a non-nucleophilic base is guided by its basicity, steric profile, and physical properties. The table below compares DTBP and its common derivative, 2,6-di-tert-butyl-4-methylpyridine (DTBMP), with other relevant bases.

| Compound | Structure | pKa of Conjugate Acid | Key Characteristics & Physical Data |

| This compound (DTBP) | Pyridine with two tert-butyl groups at C2 and C6 | 3.58 (in 50% aq. ethanol)[3][8] 0.81 (in DMSO)[9] | Highly hindered, very low nucleophilicity.[2][4] Reacts with Brønsted acids but not Lewis acids like BF₃.[12] Form: Colorless liquid.[12] BP: 100-101 °C at 23 mmHg.[13] |

| 2,6-Di-tert-butyl-4-methylpyridine (DTBMP) | DTBP with a methyl group at C4 | 4.41 (in 50% ethanol)[1] | Similar steric hindrance to DTBP, slightly more basic due to the electron-donating methyl group. Form: Solid. MP: 33-36 °C. |

| 2,6-Lutidine | Pyridine with two methyl groups at C2 and C6 | 6.7 (in water)[1] | Moderately hindered, significantly less bulky than DTBP. Can exhibit nucleophilicity in some contexts. |

| 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) | Amidine | 13.5 (in water)[1][4] | Strong, non-nucleophilic base primarily used for elimination reactions.[6] Can show nucleophilicity in certain cases.[1] |

| Proton Sponge™ (1,8-Bis(dimethylamino)naphthalene) | Naphthalene diamine | 12.1 (in water)[1] | Very strong base with high steric hindrance; binds protons via chelation.[7][14] |

Applications and Experimental Protocols

DTBP is employed in a variety of synthetic transformations where scavenging of a strong acid is required.

Synthesis of Vinyl Triflates from Ketones

One of the most common applications of DTBP and its derivatives is in the formation of enol triflates from ketones using trifluoromethanesulfonic (triflic) anhydride.[15] The base is critical for scavenging the highly acidic triflic acid byproduct, which can otherwise lead to decomposition.

Experimental Protocol: General Procedure for Vinyl Triflate Formation [16]

-

Setup: Under an inert atmosphere (Nitrogen or Argon), a flame-dried round-bottom flask equipped with a magnetic stir bar is charged with the ketone substrate (1.0 equiv).

-

Dissolution: Anhydrous dichloromethane (or another suitable aprotic solvent) is added to dissolve the ketone.

-

Cooling: The solution is cooled to -78 °C using a dry ice/acetone bath.

-

Base Addition: this compound (1.1-1.5 equiv) is added to the stirred solution.

-

Reagent Addition: Triflic anhydride (1.1-1.3 equiv) is added dropwise to the reaction mixture.

-

Reaction: The reaction is stirred at -78 °C and monitored by Thin Layer Chromatography (TLC). Upon completion, it may be allowed to warm slowly to room temperature.

-

Workup: The reaction is quenched with a saturated aqueous solution of NaHCO₃. The organic layer is separated, washed with brine, dried over anhydrous Na₂SO₄ or MgSO₄, filtered, and concentrated under reduced pressure.

-

Purification: The crude product is purified by flash column chromatography on silica gel.

Glycosylation Reactions

In complex oligosaccharide synthesis, the activation of glycosyl donors often generates a proton. DTBP is used to neutralize this proton, thereby preventing anomerization, hydrolysis of the activated donor, or other acid-catalyzed side reactions.[1]

Experimental Protocol: General Procedure for Glycosylation [1]

-

Setup: A mixture of the glycosyl donor (1.0 equiv) and 2,6-di-tert-butyl-4-methylpyridine (DTBMP, 1.5-2.0 equiv) is prepared in an oven-dried flask under an inert atmosphere.

-

Azeotropic Drying: The mixture is azeotropically dried by co-evaporation with anhydrous toluene (repeated 2-3 times) to remove trace water.

-

Dissolution & Cooling: The dried residue is dissolved in an anhydrous aprotic solvent (e.g., dichloromethane) and cooled to a low temperature (e.g., -78 °C).

-

Activation: The activating agent (e.g., a triflate source like TMSOTf) is added, and the mixture is stirred to form the activated glycosyl donor.

-

Acceptor Addition: A solution of the glycosyl acceptor (1.2-1.5 equiv), also rigorously dried, in the same solvent is added dropwise.

-

Reaction & Workup: The reaction is allowed to proceed, often with gradual warming to room temperature. It is then quenched (e.g., with triethylamine or saturated NaHCO₃ solution) and subjected to a standard aqueous workup and chromatographic purification.

Other Notable Applications

-

Platinum-Catalyzed Cyclizations: DTBP acts as a proton scavenger to neutralize acidic byproducts generated by platinum catalysts, improving reaction efficiency.[1]

-

Cationic Polymerization: It is used as a diagnostic tool to differentiate between initiation mechanisms. DTBP will inhibit polymerization pathways that are initiated by protonic acids but will not interfere with those initiated by direct electrophilic addition of a Lewis acid.[17]

Conclusion

This compound and its derivatives are powerful, selective reagents in organic chemistry. Their ability to function as effective proton scavengers while remaining nucleophilically inert is a direct consequence of the profound steric hindrance imparted by the tert-butyl groups. This unique property allows for the precise control of reaction conditions, enabling cleaner transformations and higher yields in a wide array of synthetic applications, from triflate formation to complex natural product synthesis. The protocols and data presented in this guide offer a framework for researchers to effectively harness the capabilities of this exceptional non-nucleophilic base.

References

- 1. benchchem.com [benchchem.com]

- 2. nbinno.com [nbinno.com]

- 3. This compound [drugfuture.com]

- 4. Non-nucleophilic base - Wikipedia [en.wikipedia.org]

- 5. What is a non nucleophilic base.and what is the order of reactivity a - askIITians [askiitians.com]

- 6. benchchem.com [benchchem.com]

- 7. grokipedia.com [grokipedia.com]

- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 9. cdnsciencepub.com [cdnsciencepub.com]

- 10. researchgate.net [researchgate.net]

- 11. pubs.acs.org [pubs.acs.org]

- 12. This compound - Wikipedia [en.wikipedia.org]

- 13. This compound | 585-48-8 [chemicalbook.com]

- 14. Proton sponge | C14H18N2 | CID 88675 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. 2,6-Di-tert-butyl-4-methylpyridine | 38222-83-2 [chemicalbook.com]

- 16. [PDF] Concave Reagents, 45. This compound-Loaded Dendrimers and Their Use in Vinyl Triflate Synthesis | Semantic Scholar [semanticscholar.org]

- 17. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols: The Utility of 2,6-Di-tert-butylpyridine in Glycosylation Reactions

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the realm of synthetic carbohydrate chemistry, the stereoselective formation of the glycosidic bond is a paramount challenge. The choice of reagents, including promoters and additives, plays a critical role in directing the reaction pathway to afford the desired glycosidic linkage with high yield and selectivity. Among the various additives employed, sterically hindered non-nucleophilic bases have proven invaluable. This document provides detailed application notes and protocols on the use of 2,6-di-tert-butylpyridine in glycosylation reactions, highlighting its role as a crucial proton scavenger that enhances reaction outcomes.

This compound is a colorless, oily liquid organic compound derived from pyridine.[1] Its utility in organic synthesis stems from its character as a hindered base. While it can be protonated, its bulky tert-butyl groups prevent it from forming adducts with many Lewis acids, rendering it an effective and non-nucleophilic proton trap.[1][2] This characteristic is particularly advantageous in glycosylation reactions where acidic byproducts can lead to undesired side reactions, such as the decomposition of acid-sensitive substrates or anomerization.

Principle of Application

The primary function of this compound in glycosylation reactions is to act as a proton scavenger. During the activation of a glycosyl donor, acidic species are often generated. For instance, in glycosylations employing triflic anhydride (Tf₂O) for the activation of thioglycosides or sulfoxides, triflic acid (TfOH) is produced as a byproduct. This strong acid can lead to a variety of undesirable outcomes, including:

-

Degradation of the glycosyl donor or acceptor.

-

Anomerization of the newly formed glycosidic linkage.

-

Removal of acid-labile protecting groups, such as silyl ethers (protodesilylation).[3]

By incorporating this compound into the reaction mixture, the generated protons are effectively neutralized by this non-nucleophilic base, thereby preserving the integrity of the reactants and products and improving the overall efficiency and selectivity of the glycosylation.

Application in Stereoselective Glycosylation

The choice of a hindered base can significantly influence the stereochemical outcome of a glycosylation reaction. While this compound is a common choice, its derivatives and other hindered pyridines can offer nuanced control over selectivity. For example, in the synthesis of a complex hexasaccharide, the use of 2,6-di-tert-butyl-4-methylpyridine (DTBMP) in an AgPF₆-mediated glycosylation resulted in a mixture of anomers.[4] However, switching to the less basic 2,4,6-tri-tert-butylpyrimidine (TTBP) led to a significant improvement in α-selectivity.[4] This demonstrates that fine-tuning the basicity and steric properties of the proton scavenger is a critical parameter for optimizing stereoselectivity.

Quantitative Data Summary

The following table summarizes the impact of the hindered base on the yield and stereoselectivity of a disaccharide synthesis, illustrating the importance of base selection.

| Entry | Glycosyl Donor/Acceptor Ratio | Base | Temperature (°C) | Time (h) | Yield (%) | Anomeric Ratio (α:β) |

| 1 | 1.1 / 1 | DTBMP | -10 | 10 | 41 | 4:1 |

| 2 | 1 / 1.5 | DTBMP | -10 to 0 | 22 | 43 | 3:1 |

| 3 | 1 / 1.5 | TTBP | 0 | 5.5 | 72 | 1:0 |

| 4 | 1 / 1.5 | TTBP | 0 | 4 | 85 | 1:0 |

Data adapted from a study on the synthesis of a non-reducing hexasaccharide fragment of Saccharomicin B.[4]

Experimental Protocols

The following are generalized protocols for glycosylation reactions employing this compound or its derivatives as a proton scavenger. Researchers should optimize these protocols based on their specific substrates and desired outcomes.

Protocol 1: Triflic Anhydride Mediated Glycosylation of a Sulfoxide Donor

This protocol is adapted from the synthesis of a complex oligosaccharide and is suitable for the coupling of a glycosyl sulfoxide donor with a glycosyl acceptor.[4]

Materials:

-

Glycosyl sulfoxide donor

-

Glycosyl acceptor

-

This compound (or a suitable derivative like DTBMP)

-

Triflic anhydride (Tf₂O)

-

Anhydrous dichloromethane (DCM)

-

4 Å molecular sieves

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), add the glycosyl acceptor and 4 Å molecular sieves in anhydrous DCM.

-

Stir the mixture at room temperature for 30 minutes.

-

Add this compound to the mixture.

-

In a separate flame-dried flask, dissolve the glycosyl sulfoxide donor in anhydrous DCM.

-

Cool both flasks to -78 °C.

-

To the flask containing the glycosyl sulfoxide donor, add triflic anhydride dropwise. Stir for 15 minutes to allow for the activation of the donor.